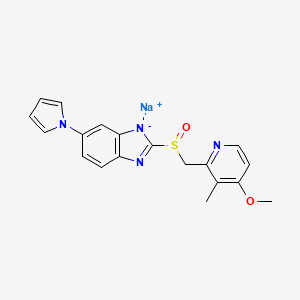

Ilaprazole sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Key Findings on Ilaprazole Sodium Intestinal Absorption

The following table consolidates the quantitative results from a modified in situ intestinal absorption study in rats [1]:

| Parameter | Ilaprazole Sodium | Ilaprazole (Free Form) | Rabeprazole Sodium |

|---|---|---|---|

| Absorption Rate Constant (Ka, h⁻¹) | 0.4029 | 0.3964 | 0.2076 |

| Absorption Half-Life (t₁/₂, min) | 103.2 | 104.9 | 200.4 |

| Apparent Permeability Coefficient (Papp, ×10⁻⁴ cm/s) | 2.81 | 2.78 | 1.46 |

| Percent Absorbed in 2 Hours | ~55% | ~55% | ~30% |

Experimental Protocol for In Situ Intestinal Absorption

The data in the table above was generated using a specific methodology designed to overcome the stability challenges of PPIs. Below is a workflow of the core experimental process [1]:

Experimental workflow for in situ intestinal absorption study.

The detailed steps are as follows [1]:

- Animal and Surgical Procedure: The study uses SD rats fasted overnight but allowed water. Under anesthesia, a midline abdominal incision is made to expose the intestinal tract. The target intestinal segment (e.g., duodenum, jejunum) is isolated, gently flushed with saline to remove contents, and cannulated at both ends while maintaining blood circulation.

- Dosing Solution: The perfusion solution is Krebs-Ringer's solution containing the PPI (e.g., this compound) at a specific concentration. A non-absorbable marker like phenol red is included to correct for water absorption and secretion.

- Critical Stability Control: The entire perfusion apparatus, including the drug solution reservoir and tubing, is maintained at 4°C to drastically reduce the degradation of the PPI during the experiment [1].

- Perfusion and Sampling: The drug solution is perfused through the intestinal loop at a constant flow rate. Outflow samples are collected at predetermined time intervals over a period of up to 2 hours.

- Sample Analysis: The concentration of the drug in the outflow samples is analyzed using a validated method like HPLC. The amount absorbed is calculated by measuring the difference between the amount of drug entering and leaving the intestinal segment, with corrections made using the phenol red data.

Insights on Absorption Characteristics and Challenges

- Superior Absorption of Ilaprazole: The data indicates that both this compound and the free form of ilaprazole have significantly higher absorption efficiency compared to rabeprazole sodium. This is attributed to their more suitable oil-water partition coefficient, which favors passive diffusion across the intestinal membrane [1].

- Inherent Stability Challenges: A primary reason for the lack of extensive absorption data is the extreme chemical instability of PPIs, including ilaprazole, in the gastrointestinal environment. Their degradation rate increases sharply with rising temperature and decreasing pH, making traditional absorption studies difficult [1].

- Formulation Strategies to Enhance Stability: Research into improving the stability and delivery of ilaprazole is ongoing. One promising approach is the development of an ilaprazole/xylitol cocrystal. This novel form has been shown to significantly improve the drug's stability at room temperature and may enhance its dissolution rate, which is a critical step preceding absorption [2].

References

Ilaprazole sodium biodistribution in stomach mucosa

Biodistribution & Absorption Profile of Ilaprazole

The following table consolidates the key quantitative and qualitative findings on how Ilaprazole is absorbed and distributed in the body, with a focus on the stomach.

| Aspect | Key Findings | Significance / Implication |

|---|---|---|

| Primary Absorption Site | Duodenum and jejunum are the main absorption sites [1] [2]. | Guides the design of enteric-coated oral formulations to ensure drug delivery to the optimal absorption region. |

| Absorption Efficiency | Ilaprazole shows significantly higher absorption than rabeprazole sodium [1] [2]. | Suggests potential for lower dosing or better bioavailability compared to some other PPIs. |

| Stomach Tissue Accumulation | After administration, Ilaprazole has a long residence time and shows higher accumulation in the stomach than in most other tissues. This accumulation is heterogeneous and primarily located in the mucosa cells [1] [2]. | Directly links the drug's distribution to its site of action, explaining its efficacy and prolonged effect. |

| Influence of Physicochemical Properties | Absorption is directly related to the oil-water partition coefficient (LogP). Ilaprazole has a more stable absorption profile across different intestinal segments compared to esomeprazole [3]. | Helps in predicting the absorption behavior of new PPI analogs based on their LogP values. |

| Impact of Sex on Pharmacokinetics | No significant difference in absorption between female and male rats, but Ilaprazole underwent faster metabolism in male rats after oral absorption [1]. | May contribute to understanding inter-individual variability in drug exposure in clinical settings. |

Experimental Protocols for Distribution Studies

The data in the table above was generated using specific, well-established technical methods. Here is a detailed look at the key protocols cited.

Modified In-Situ Intestinal Absorption Model in Rats

This method was developed to overcome the challenge of PPIs' extreme instability in the gastrointestinal environment [1] [2] [3].

- Key Modification: A temperature-control system was implemented. The perfusate was maintained at 4°C outside the intestine and warmed to physiological temperature only while passing through the intestinal segment. This was crucial to prevent drug degradation during the experiment [1] [2].

- Procedure:

- Rats are anesthetized, and an intestinal segment (e.g., duodenum, jejunum, ileum, colon) is isolated and cannulated.

- The intestinal segment is perfused with a solution containing the drug (e.g., Ilaprazole) and a non-absorbable marker like phenol red to correct for water flux.

- The perfusate is kept at 4°C in the reservoir and tubing via a heat exchanger, warming as it enters the intestine.

- Outflow samples are collected and analyzed using High-Performance Liquid Chromatography (HPLC) to determine drug concentration.

- The absorption rate constant (Ka) and apparent permeability coefficient (Papp) are calculated to quantify absorption efficiency [1] [2] [3].

Biodistribution Studies Using Radiolabeled Compounds

This technique allows for precise tracking of the drug's journey and localization within the body.

- Radiolabeling: 14C-labeled Ilaprazole is synthesized. The radioactive carbon-14 atom serves as a tracer [3].

- Quantitative Tissue Distribution:

- After administering 14C-Ilaprazole to rats (via IV or oral route), animals are euthanized at predetermined time points.

- Tissues of interest (stomach, liver, kidney, etc.) are collected, homogenized, and digested.

- The radioactivity in each tissue sample is measured using a liquid scintillation counter. This data is used to determine the concentration of the drug-related material (parent drug and metabolites) in each tissue over time [3].

- Quantitative Whole-Body Autoradiography (QWBA):

- Dosed animals are frozen and embedded in a block.

- The entire frozen block is sectioned sagittally into thin slices.

- These slices are exposed to an imaging plate or photographic film, which captures the spatial distribution of radioactivity.

- The resulting autoradiographs provide a visual map of drug distribution across all organs simultaneously, confirming specific accumulation in tissues like the stomach mucosa [3].

The workflow for these distribution studies is summarized in the following diagram:

Summary for Researchers

The collective evidence indicates that Ilaprazole possesses favorable biopharmaceutical properties. Its efficient intestinal absorption, coupled with a natural propensity to accumulate and remain for a prolonged duration in the gastric mucosa, provides a strong mechanistic foundation for its sustained antisecretory effect.

This targeted distribution is a critical advantage, as it means more of the administered dose reaches its site of action, potentially improving efficacy and allowing for a longer dosing interval.

References

Ilaprazole Pharmacokinetics and Gender Impact: A Technical Analysis

Executive Summary: Ilaprazole, a novel proton pump inhibitor (PPI), demonstrates clinically relevant pharmacokinetic (PK) differences between genders. Key findings indicate that females exhibit significantly higher drug exposure (AUC) and maximum concentration (Cmax), along with a markedly lower clearance (CL/F) compared to males, even after normalization for body weight [1] [2] [3]. Unlike earlier PPIs, ilaprazole's metabolism is minimally affected by CYP2C19 genetic polymorphism, with non-enzymatic degradation and CYP3A4 playing more substantial roles [1] [2] [4]. This profile, combined with its longer half-life, positions ilaprazole favorably for clinical use, though gender should be considered in dosing strategies.

Quantitative Pharmacokinetic Data by Gender

The table below summarizes the key PK parameters of ilaprazole that exhibit gender-related differences, based on data from healthy subjects.

| Pharmacokinetic Parameter | Findings in Females vs. Males | Statistical Significance & Notes |

|---|---|---|

| Clearance (CL/F) | Significantly lower in females [3]. | CL/F: 2.5 ± 1.0 vs. 3.7 ± 1.6 L/h, P = 0.029; difference more significant after body weight correction (P = 0.008) [3]. |

| Area Under Curve (AUC) | Higher in females [1] [2]. | Population PK models confirm sex is a statistically significant covariate for clearance [1] [2]. |

| Maximum Concentration (Cmax) | Higher in females [1] [2]. | Observed in previous clinical studies; PopPK analysis identifies covariates for this variation [1] [2]. |

| Metabolite (Sulfone-Ilaprazole) AUC | Significantly larger in females [3]. | AUC₀→₃₆: 406.8 ± 126.3 vs. 246.7 ± 70.0 ng·h/mL, P = 0.007. Discrepancy remained significant after body weight correction [3]. |

Key Experimental Protocols for Investigating Gender Differences

Understanding the experimental designs behind these findings is crucial for evaluating the evidence and designing future studies.

Clinical Pharmacokinetic Study Design

- Objective: To assess the impact of gender, CYP2C19 genotypes, and CYP3A phenotypes on ilaprazole PK [3].

- Subjects: 24 healthy Chinese volunteers (12 males and 12 females) stratified by CYP2C19 genotype [3].

- Dosing & Sampling: A single 10-mg oral dose of ilaprazole was administered. Blood samples were collected at 17 time points from 0 to 36 hours post-dose [3].

- Bioanalysis: Ilaprazole and its sulfone metabolite plasma concentrations were quantified using a validated HPLC/MS/MS method [3].

- CYP3A Phenotyping: The CYP3A phenotype was determined in each subject one week after the ilaprazole trial using the classic CYP3A probe drug midazolam [3].

Population Pharmacokinetic (PopPK) Modeling

- Objective: To quantify inter-individual variability in PK and identify significant covariates (e.g., demographic, disease state) [1] [2].

- Data: PK data pooled from multiple clinical trials (4 Phase I in healthy subjects, 1 Phase IIa in duodenal ulcer patients) [1] [2].

- Software & Method: Model developed using Phoenix NLME with the FOCE-ELS algorithm [2].

- Structural Model: A two-compartment model with first-order elimination best described ilaprazole's PK [1] [2].

- Covariate Analysis: Body weight, sex, and disease status were identified as statistically significant covariates on PK parameters [1] [2].

In Situ Intestinal Absorption Model

- Objective: To study the intestinal absorption behavior of PPIs, which are unstable in the GI environment [5] [6].

- Model Setup: A modified in situ rat intestine perfusion model was established [5].

- Critical Modification: Temperature control via heat exchangers kept the perfusate at 4°C outside the intestine and at physiological temperature only when inside, ensuring PPI stability [5].

- Absorption Measurement: The absorption rate constant (Ka) and apparent permeability coefficient were calculated and compared across different intestinal segments (duodenum, jejunum, ileum, colon) [5].

Metabolic Pathways and Comparative Mechanisms

Ilaprazole's distinct metabolic profile is a key differentiator from other PPIs. The following diagram illustrates the primary pathways involved in its disposition and the points where gender differences have been observed.

Diagram 1: Ilaprazole's metabolic pathways and identified gender differences.

Comparative Analysis with Other Proton Pump Inhibitors

The table below contextualizes ilaprazole's properties by comparing it with other common PPIs.

| Drug | Major Metabolizing Enzymes | Impact of CYP2C19 Polymorphism | Reported Gender Differences |

|---|---|---|---|

| Ilaprazole | Non-enzymatic degradation; CYP3A4 [1] [4] | Minimal to none [1] [2] [3] | Yes (Clearance, AUC, Cmax) [1] [2] [3] |

| Rabeprazole | Non-enzymatic system; CYP3A4; CYP2C19 (minor) [7] | Low (least affected among older PPIs) [7] | Yes (Delayed absorption in females) [7] |

| Omeprazole | CYP2C19; CYP3A4 [3] | High [3] | Limited data in search results |

| Esomeprazole | CYP2C19; CYP3A4 | High | Limited data in search results |

| Lansoprazole | CYP2C19; CYP3A4 [3] | High [3] | Limited data in search results |

| Pantoprazole | CYP2C19; CYP3A4 | Moderate | Limited data in search results |

Conclusion and Research Implications

The evidence consistently demonstrates that gender is a major determinant of ilaprazole pharmacokinetics, independent of CYP2C19 genotype. The higher drug exposure and lower clearance observed in females suggest a potential need for gender-informed dosing to optimize therapeutic efficacy and safety. The established PopPK model provides a robust tool for simulating different dosing scenarios [1] [2]. Future research should focus on:

- Prospective clinical trials to validate gender-specific dosing regimens.

- Mechanistic studies to elucidate the precise physiological factors (e.g., body composition, enzyme activity) driving the observed gender differences.

- Investigation into the pharmacodynamic impact of the higher sulfone-metabolite exposure in females.

References

- 1. Population pharmacokinetic modeling of ilaprazole in healthy ... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Population pharmacokinetic modeling of ilaprazole in... [frontiersin.org]

- 3. Gender, but Not CYP2C19 Genotypes and CYP3A ... [sciencepublishinggroup.com]

- 4. Effects of ilaprazole on the steady-state ... [frontiersin.org]

- 5. The study of intestinal absorption and biodistribution in vivo of proton... [pubmed.ncbi.nlm.nih.gov]

- 6. An analysis of the biopharmaceutical behaviour of proton ... [sciencedirect.com]

- 7. Exploring Differences in Pharmacometrics of Rabeprazole ... [mdpi.com]

Ilaprazole sodium stability in gastrointestinal environment

Stability and Absorption Characteristics

Ilaprazole sodium's chemical stability is highly dependent on pH and temperature. Understanding these factors is crucial for predicting its performance in the GI tract and for designing valid experimental protocols.

Table 1: Stability and Absorption Profile of this compound

| Parameter | Condition / Segment | Performance / Value | Significance / Implication |

|---|---|---|---|

| Stability in PBS (2h) | pH 7.8, 37°C | ~50% degraded [1] | Confirms extreme instability at physiological conditions. |

| Stability in PBS (2h) | pH 7.8, 4°C | ~3% degraded [1] | Highlights critical stabilizing effect of low temperature. |

| Best Absorption Segment | Duodenum [2] | Highest absorption efficiency | Identifies the primary site for targeted drug delivery. |

| Absorption vs. Rabeprazole | Across intestinal segments | Significantly higher [2] [1] | Suggests a more favorable molecular property for absorption. |

| Key Property | Oil-water partition coefficient | More suitable than Rabeprazole [2] | A likely determinant of its superior absorption efficiency. |

Experimental Protocol for Intestinal Absorption

Studying the intestinal absorption of unstable molecules like this compound requires a modified approach to prevent degradation during the experiment. The following is a summarized protocol based on a modified in situ intestine absorption model in rats.

Core Methodology: Modified In Situ Intestinal Perfusion in Rats This method maintains drug stability via a precise temperature-control system [2] [1].

- Animal Model: Male or female Sprague-Dawley rats.

- Surgical Procedure: Animals are anesthetized, and a specific intestinal segment (e.g., duodenum, jejunum) is isolated while maintaining blood supply.

- Critical Temperature Control: The perfusate containing the drug is kept at 4°C throughout the delivery tubing until it reaches the intestine. A heat exchanger warms the solution to physiological temperature only during its passage through the intestinal segment. This minimizes degradation before and after the absorption site.

- Perfusion & Sampling: The drug solution is perfused through the intestinal lumen at a constant rate. Samples from the outlet perfusate are collected at timed intervals.

- Data Analysis: Drug concentration in the samples is analyzed (e.g., by HPLC). The intestinal absorption rate constant and apparent permeability coefficient (Papp) can be calculated based on the disappearance of the drug from the perfusate.

The workflow for this protocol can be visualized as follows:

Experimental workflow for studying intestinal absorption of unstable drugs like this compound, featuring critical temperature control to prevent degradation. This temperature-controlled method successfully maintained this compound stability, revealing its absorption was highest in the duodenum and superior to rabeprazole, primarily due to a more favorable oil-water partition coefficient [2].

Formulation Strategies to Enhance Stability

To overcome the stability challenges of ilaprazole in solid oral formulations, cocrystal engineering has been successfully employed.

Table 2: Cocrystal Strategy for Stability and Dissolution Enhancement

| Parameter | Ilaprazole (Ila) Alone | Ilaprazole/Xylitol (Ila/Xyl) Cocrystal |

|---|---|---|

| Storage Condition | 25 ± 2°C / 65 ± 5% RH [3] | 25 ± 2°C / 65 ± 5% RH [3] |

| Purity after 3 Months | Decreased to ~90% (predicted) [3] | Remained at ~99.8% [3] |

| Specific Impurity after 3 Months | Increased to ~2.28% (predicted) [3] | Remained at ~0.03% [3] |

| Dissolution at pH 10 (15 min) | ~32% [3] | ~55% [3] |

| Time to 100% Dissolution | 60 minutes [3] | 45 minutes [3] |

The process of creating and testing this stabilizing cocrystal involves several key steps:

Workflow for developing and validating ilaprazole/xylitol cocrystal, from initial screening to confirmation of improved stability and dissolution. The formation of a 1:1 cocrystal with xylitol, confirmed by solid-state NMR, creates a structure that protects ilaprazole from degradation, enabling room-temperature storage and offering a potential dissolution advantage [3].

Key Conclusions for Drug Development

- Stability is the Primary Challenge: this compound's instability at physiological pH and temperature is the major obstacle for its oral delivery and for conducting meaningful absorption studies [2] [1].

- Temperature Control is a Valid Experimental Solution: The modified in situ perfusion model, with precise temperature control, provides a reliable method to study the genuine absorption behavior of this compound and other unstable PPIs [2].

- Cocrystallization is a Promising Formulation Strategy: The formation of an ilaprazole/xylitol cocrystal directly addresses the stability issue in solid dosage forms, eliminating the need for refrigeration and potentially improving patient compliance and efficacy [3].

References

Ilaprazole sodium pharmacodynamics acid suppression

Core Pharmacodynamics and Mechanism of Action

Ilaprazole's primary mechanism, shared among PPIs, is the irreversible inhibition of the H+/K+ ATPase (the proton pump) in the parietal cells of the stomach [1]. The process can be broken down into several key steps [1]:

- Absorption and Transport: After administration, ilaprazole is absorbed and enters the systemic circulation.

- Accumulation in Parietal Cells: It is selectively taken up by the gastric parietal cells.

- Activation in Acidic Conditions: Within the acidic compartments of the parietal cell (the secretory canaliculi), ilaprazole is protonated and rearranges into its active form, a cyclic sulfenamide.

- Irreversible Inhibition: This active form covalently binds to cysteine residues on the extracellular face of the H+/K+ ATPase enzyme, permanently disabling its ability to pump acid into the stomach lumen.

A key differentiator for ilaprazole is its longer half-life (3–6 hours) compared to older PPIs (0.5–2 hours) and the fact that it is predominantly metabolized by CYP3A4 rather than CYP2C19 [2]. This results in lower inter-individual variability due to the absence of significant influence from CYP2C19 genetic polymorphisms, leading to a more predictable and sustained acid suppression [2].

The diagram below illustrates this targeted mechanism of action.

Ilaprazole activates in stomach acid and irreversibly blocks the proton pump. [1] [3] [2]

Quantitative Efficacy and Pharmacokinetic/Pharmacodynamic Data

The following table summarizes key efficacy data from clinical studies, demonstrating ilaprazole's performance against gastric acid.

Table 1: Acid Suppression Efficacy of Ilaprazole in Clinical Studies

| Metric | Ilaprazole Regimen | Result | Context & Comparison |

|---|---|---|---|

| Mean % Time pH >6 | 30 mg single dose (IV) | 63.6% | In healthy subjects; Esomeprazole 80 mg IV resulted in 51.7% [2]. |

| Recommended Dosage | 20 mg load, then 10 mg daily (IV) | Effective control | Recommended for phase 2b/3 trials based on sustained effect [2]. |

| In Vitro Potency (IC₅₀) | N/A | 6.0 μM | Dose-dependent inhibition of H+/K+-ATPase in rabbit parietal cells [3]. |

| Onset of Action | Intravenous infusion | Rapid | Developed for emergent cases (e.g., GI bleeding) where rapid onset is desired [2]. |

The relationship between ilaprazole's pharmacokinetics and its acid-suppressing effect is crucial. Clinical studies have shown that ilaprazole exhibits linear pharmacokinetics within a certain dose range (5–20 mg), but its acid-inhibitory effect saturates at higher doses (e.g., 30 mg) [2]. This means that while plasma concentration increases with dose, the therapeutic effect on acid secretion plateaus.

Analytical Method for Simultaneous Drug Determination

A modern approach for quantifying ilaprazole and other acid-suppressing drugs in plasma uses Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is vital for pharmacokinetic studies and therapeutic drug monitoring [4].

Table 2: Key Parameters of UPLC-MS/MS Method for Acid-Suppressing Drugs [4]

| Parameter | Specification |

|---|---|

| Analytes | Five PPIs (Ilaprazole, Esomeprazole, Rabeprazole, Lansoprazole, Pantoprazole) and one P-CAB (Vonoprazan). |

| Linear Range | 0.2–200 ng/mL for PPIs; 0.5–500 ng/mL for Vonoprazan. |

| Chromatography | Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Mobile Phase: A: 0.2% formic acid in acetonitrile; B: 0.1% ammonium hydroxide & 10 mM ammonium formate in water. Gradient: Elution from 20% A to 95% A over 4.5 minutes. Flow Rate: 0.4 mL/min. | | Detection | Instrument: Triple quadrupole mass spectrometer with ESI+. Mode: Multiple Reaction Monitoring (MRM). Ilaprazole MRM Transition: m/z 367.2 → 184.0. |

The workflow for this analytical method is outlined below.

Workflow for simultaneous quantification of ilaprazole and other acid-suppressing drugs in plasma. [4]

Emerging Research: Repurposing as an Anticancer Agent

Beyond acid suppression, ilaprazole has been identified as a potent and selective inhibitor of T-cell-originated protein kinase (TOPK), an enzyme highly expressed in various cancers [5].

- Mechanism: Ilaprazole directly inhibits TOPK kinase activity, which suppresses the phosphorylation of its downstream target, histone H3 (p-H3). This leads to cell cycle arrest (at G1 phase) and induces apoptosis in cancer cells [5].

- In Vitro Efficacy: Ilaprazole showed potent growth inhibitory activity (IC₅₀) against several cancer cell lines, including HCT116 (colon cancer, 40.0 ± 0.6 μM) and ES-2 (ovarian cancer, 33.2 ± 1.0 μM) [5].

- In Vivo Validation: In HCT116 colon tumor-bearing mice, oral ilaprazole administration effectively suppressed tumor growth, accompanied by a decrease in p-H3 levels in the tumor tissue [5].

This evidence suggests that ilaprazole inhibits cancer growth by targeting TOPK, presenting a promising opportunity for drug repurposing.

Conclusion

Ilaprazole sodium is a well-established PPI with a pharmacodynamic profile defined by potent, long-lasting, and predictable gastric acid suppression. Its distinct metabolism and irreversible binding mechanism make it a valuable therapeutic option.

The provided quantitative data and detailed analytical protocols offer a foundation for further research and development. Furthermore, the emerging role of ilaprazole as a TOPK inhibitor opens a new avenue for its application in oncology, highlighting its potential beyond gastrointestinal therapeutics.

References

- 1. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 2. Efficacy, safety and pharmacokinetics of ilaprazole infusion ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Proton Pump inhibitor | Mechanism [selleckchem.com]

- 4. Simultaneous Determination of Multiple Acid - Suppressing Drugs by... [pmc.ncbi.nlm.nih.gov]

- 5. Proton pump inhibitor ilaprazole suppresses cancer growth ... [pmc.ncbi.nlm.nih.gov]

Ilaprazole sodium mechanism of action H+K+ ATPase

Core Mechanism of Action

Ilaprazole sodium functions as a substituted benzimidazole prodrug [1]. Its action is targeted and acid-dependent, involving several key stages summarized in the diagram below:

This compound activation and mechanism pathway

This mechanism allows ilaprazole to achieve potent and long-lasting acid suppression, as the inhibition is effective until new pump molecules are synthesized [2] [3].

Quantitative Pharmacological Data

The table below summarizes key quantitative data for this compound from experimental models:

| Parameter | Value | Experimental Context | Source |

|---|---|---|---|

| IC50 (H+/K+-ATPase) | 6.0 µM | Rabbit parietal cell preparation; dose-dependent, irreversible inhibition. | [4] [5] [6] |

| IC50 (14C-AP Accumulation) | 9 nM | Histamine-stimulated parietal cells (measurement of acid secretion). | [6] |

| ED50 (i.v., rat) | 1.2 mg/kg | Inhibition of gastric acid secretion; equipotent to omeprazole (ED50 1.4 mg/kg). | [6] |

| ED50 (i.d., rat) | 0.43 - 3.9 mg/kg | Intraduodenal administration; varied by stimulation model (histamine, pentagastrin). | [6] |

| LD50 (rat) | > 5000 mg/kg | Single-dose toxicity study, indicating a high safety margin. | [5] |

Pharmacokinetics and Metabolic Considerations

Ilaprazole exhibits linear pharmacokinetics over doses of 5 to 20 mg and is characterized by a longer plasma residence time compared to earlier PPIs like omeprazole [3] [7]. This property is crucial as it allows the drug to be available to inhibit newly synthesized H+/K+-ATPase pumps, leading to more sustained acid suppression [3].

- Metabolic Pathway: Ilaprazole is predominantly metabolized by CYP3A4, with a minor contribution from CYP2C19 [7]. This reduces the signficant impact of CYP2C19 genetic polymorphism, leading to lower inter-patient variability in drug response compared to other PPIs that are more reliant on CYP2C19 [7].

- Food and Dosing: The antisecretory effect is optimized when the drug is administered in a fasting state, as food intake stimulates pump activity. A standard clinical strategy is to administer the drug about 1 hour before a meal [3].

Key Experimental Models and Protocols

The pharmacological data for ilaprazole are derived from standard in vivo and in vitro models used for evaluating gastric acid secretion.

In Vivo Model: Pylorus-Ligated Rat This classic model assesses the antisecretory activity of compounds in a live animal [5] [6].

- Animal Model: Male Sprague-Dawley (SD) rats.

- Procedure: The pylorus (the outlet of the stomach) is surgically ligated, preventing gastric contents from emptying. The test compound is administered (e.g., intraduodenally or orally).

- Measurement: After a set period, gastric juice is collected from the stomach. The volume of secretion and total acid output are measured and compared to a control group.

- Dosage: this compound was tested at doses of 3, 10, and 30 mg/kg, showing dose-dependent inhibition of both acid output and volume [6].

In Vitro Model: Rabbit Parietal Cell Preparation This model is used to study the direct interaction of the drug with its target enzyme [4] [5] [6].

- Cell Preparation: Isolation of functional parietal cells from rabbit gastric mucosa.

- Activity Assay: The cells or membrane fractions containing H+/K+-ATPase are exposed to the drug. ATPase activity is measured by detecting the inorganic phosphate (Pi) released from ATP hydrolysis.

- Data Analysis: The concentration of ilaprazole required to inhibit 50% of the enzyme activity (IC50) is calculated, which was found to be 6.0 µM [4] [5].

Comparative Advantages and Research Outlook

Ilaprazole's development reflects ongoing efforts to improve upon earlier PPIs. Its key advantages in research and potential clinical application include:

- Overcoming Limitations: Traditional PPIs have short plasma half-lives and are susceptible to degradation in acid, which can limit their efficacy. Ilaprazole's longer half-life helps maintain effective plasma concentrations, improving acid control, especially during the nighttime [3].

- Model-Informed Drug Development: A mechanism-based Pharmacokinetic/Pharmacodynamic (PK/PD) model has been developed for ilaprazole. This model integrates factors like H+/K+-ATPase synthesis/degradation rates, circadian rhythms, and food effects to predict intragastric pH profiles, aiding in the optimization of dosing regimens without conducting extensive new clinical trials [7].

References

- 1. | TOPK | Proton pump | TargetMol this compound [targetmol.com]

- 2. What is the mechanism ? of Sodium ilaprazole [synapse.patsnap.com]

- 3. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Proton Pump inhibitor | Mechanism [selleckchem.com]

- 5. Ilaprazole | Proton Pump inhibitor | Mechanism [selleckchem.com]

- 6. This compound (IY-81149 sodium) | Proton Pump Inhibitor [medchemexpress.com]

- 7. Accelerating Development of Benziamidazole-Class Proton Pump... [pmc.ncbi.nlm.nih.gov]

Application Notes: HPLC Method Validation for Ilaprazole Tablets

1. Gradient Elution Method for Ilaprazole and Related Impurities This method is designed for the simultaneous quantitative determination of ilaprazole and its related impurities in commercial tablets, making it a stability-indicating assay [1].

- Chromatographic Conditions:

- Column: Agilent C8 (4.6 mm × 250 mm, 5 µm)

- Column Temperature: 25 °C

- Mobile Phase: Gradient elution with Solvent A (Methanol) and Solvent B (0.02 mmol/L Monopotassium Phosphate and 0.025 mmol/L Sodium Hydroxide in water)

- Flow Rate: 1.0 mL/min

- Detection: UV at 237 nm

- Injection Volume: 20 µL

- Validation Data [1]:

- Linearity: 0.5 - 3.5 µg/mL (r ≥ 0.9990)

- Accuracy: >99.5% recovery for each analyte

- Precision: RSD% in the range of 0.41–1.21 for method precision

- LOD & LOQ: 10 ng/mL and 25 ng/mL for all impurities, respectively

2. Isocratic Elution Method for Ilaprazole in Bulk and Dosage Form This simple, accurate, and precise isocratic method is suitable for routine analysis of ilaprazole in laboratories without advanced equipment [2].

- Chromatographic Conditions:

- Column: Shodex C18 (250 × 4.6 mm, 5µm)

- Mobile Phase: 0.1 M Phosphate Buffer (pH 7.6) : Acetonitrile (50:50, v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV at 306 nm

- Retention Time: ~5.86 minutes

- Validation Data [2]:

- Linearity: 2 - 16 µg/mL (r = 0.994)

- Accuracy: %RSD as low as 0.24 for recovery studies

- Precision: Intra-day RSD 0.28-0.97%; Inter-day RSD 0.49-1.24%

- LOD & LOQ: 0.01 µg/mL and 0.1 µg/mL, respectively

- Specificity: No interfering peaks from excipients found at the retention time of ilaprazole

Detailed Experimental Protocols

Mobile Phase and Standard Solution Preparation

- Gradient Method Mobile Phase: Prepare Solvent B by dissolving 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide in HPLC-grade water. Adjust pH if necessary. Use HPLC-grade methanol as Solvent A. Degas both solvents before use [1].

- Isocratic Method Mobile Phase: Prepare 0.1 M phosphate buffer and adjust pH to 7.6. Mix with HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mixture [2].

- Standard Stock Solution (for both methods): Accurately weigh about 10 mg of ilaprazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or methanol) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution [1] [2].

System Suitability Testing Before validation, perform system suitability tests to ensure HPLC system is adequate. Inject six replicates of the standard solution. The requirements typically are [3]:

- Relative Standard Deviation (RSD): ≤1.0% for peak area

- Theoretical Plates (N): As per pharmacopeia requirements for the column

- Tailing Factor (T): ≤2.0

Validation Procedure Protocols The following workflow outlines the core parameters and sequence for validating the HPLC method:

Diagram Title: HPLC Method Validation Workflow

Here are the detailed protocols for each key validation parameter:

Specificity (Selectivity)

- Procedure: Inject blank (diluent), placebo (all excipients without drug), standard, and sample solutions. For forced degradation, expose the drug product to stress conditions (acid, base, oxidation, thermal, photolytic) and analyze. Peak purity should be assessed using a Photodiode Array (PDA) or Mass Spectrometry (MS) detector [3].

- Acceptance Criteria: The analyte peak should be pure with no interference from blank, placebo, or degradation products. Resolution from the closest eluting peak should be >2.0 [3].

Linearity and Range

- Procedure: Prepare and analyze at least five concentrations of ilaprazole covering the specified range (e.g., 50% to 150% of target concentration). Plot peak area vs. concentration and calculate the regression line [3] [2].

- Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.9990 [1] [3].

Accuracy (Recovery)

Precision

- Repeatability (Intra-day): Analyze six sample preparations at 100% concentration by the same analyst on the same day. RSD should be ≤1.0% [3].

- Intermediate Precision (Inter-day): Repeat the procedure on a different day, with a different analyst and/or a different HPLC system. The % difference between the mean results should be within specifications [3].

LOD and LOQ

- Procedure: Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S) [3].

- Verification: Analyze a minimum number of samples at the LOD/LOQ level to confirm the limits [3].

Robustness

- Procedure: Deliberately introduce small changes in method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic composition in mobile phase ±2%). Monitor the system suitability criteria and the assay results [3] [2].

- Acceptance Criteria: The method should remain unaffected by small variations, with all system suitability criteria met [3].

HPLC System Configuration Diagram

The diagram below illustrates a standard HPLC system setup for this analysis, showing the flow path from solvent reservoir to data output.

Diagram Title: Standard HPLC System Flow Path

Summary of Validated Parameters

The table below consolidates the quantitative validation data from the two methods for easy comparison.

| Validation Parameter | Gradient Method (Impurities) | Isocratic Method (Assay) | General Acceptance Criteria [3] |

|---|---|---|---|

| Linearity Range | 0.5 - 3.5 µg/mL [1] | 2 - 16 µg/mL [2] | As per method requirement |

| Accuracy (% Recovery) | >99.5% [1] | >99% [2] | 98-102% |

| Precision (% RSD) | 0.41 - 1.21 [1] | 0.28 - 1.24 [2] | ≤2.0% |

| LOD | 10 ng/mL [1] | 0.01 µg/mL [2] | S/N ≥ 3:1 |

| LOQ | 25 ng/mL [1] | 0.1 µg/mL [2] | S/N ≥ 10:1 |

| Specificity | Resolution from impurities [1] | No excipient interference [2] | No interference |

Critical Considerations for Implementation

- Column Equivalency: The methods were validated on specific columns (Agilent C8, Shodex C18). If using a different column, re-evaluate system suitability and critical resolution pairs to ensure performance [1] [2].

- Reagent Quality: Use HPLC-grade solvents and high-purity water to prevent baseline noise and ghost peaks. Buffer salts should be of analytical grade [3].

- Stability of Solutions: Establish the stability of standard and sample solutions under storage conditions (e.g., room temperature, refrigerated) to ensure the integrity of results during a sequence run [3].

I hope these detailed application notes and protocols are helpful for your work. Should you require further clarification on any of the steps or need assistance with a specific validation challenge, please feel free to ask.

References

gradient elution HPLC ilaprazole sodium quantification

Introduction to Ilaprazole Analysis

Ilaprazole is a proton pump inhibitor used in gastrointestinal therapy, requiring precise analytical methods for quality control. Gradient elution HPLC provides superior separation capability for complex mixtures with varying polarities, making it ideal for simultaneously quantifying ilaprazole and its related substances [1]. This technique gradually changes the mobile phase composition from more aqueous to more organic, allowing resolution of compounds with diverse chemical properties that would co-elute under isocratic conditions [2].

The separation challenge for ilaprazole formulations involves resolving the active pharmaceutical ingredient from potentially co-eluting impurities and degradation products. Gradient elution addresses this by offering adjustable selectivity throughout the chromatographic run, enhancing peak capacity and ensuring accurate quantification without interference [1] [3].

Gradient Method Development Strategy

Developing a robust gradient HPLC method requires systematic optimization of multiple parameters to achieve resolution while maintaining efficiency and transferability.

Initial Scouting and Column Selection

Begin with a scouting gradient of 5-100% organic phase over 20 minutes using a C18 column (150 mm × 4.6 mm, 5 μm) with mobile phase A (10 mM ammonium formate, pH 2.8) and B (acetonitrile) at 2 mL/min [4]. This initial run helps determine the retention characteristics of ilaprazole and its impurities, informing subsequent optimization steps.

For ilaprazole analysis specifically, an Agilent C8 column (250 mm × 4.6 mm, 5 μm) maintained at 25°C has been successfully employed [1]. The C8 stationary phase provides slightly different selectivity compared to C18, which may better resolve ilaprazole from structurally similar impurities.

Mobile Phase Optimization

The optimized mobile phase for ilaprazole consists of:

- Solvent A: Methanol

- Solvent B: Aqueous solution containing 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide [1]

The gradient profile should be tailored to elute all compounds of interest with adequate resolution. A blank gradient should be run initially to identify potential baseline drift caused by the changing eluent composition [4].

Critical Gradient Parameters

Gradient Steepness: Optimize using the equation: ( k^* = t_G × F × 0.87 / (V_M × Δφ × S) ) where ( k^* ) is the gradient retention factor (optimal ~5 for small molecules), ( t_G ) is gradient time, F is flow rate, ( V_M ) is column dead volume, Δφ is change in %B, and S is shape selectivity factor (typically 5 for small molecules) [4]

Reequilibration Time: Ensure sufficient time (typically 3-5 column volumes) between runs for column reequilibration to initial conditions to maintain retention time reproducibility [4]

Dwell Volume Compensation: Account for instrument-specific dwell volume differences when transferring methods between systems by adding isocratic holds or adjusting gradient start times [3]

Detailed Experimental Protocol

Equipment and Reagents

- HPLC System: Gradient-capable with UV/Vis or DAD detector

- Column: Agilent C8 (250 mm × 4.6 mm, 5 μm) or equivalent

- Mobile Phase A: Methanol (HPLC grade)

- Mobile Phase B: 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide in water

- Standard Preparation: Dissolve ilaprazole reference standard in mobile phase or appropriate solvent to prepare calibration standards ranging from 0.5-3.5 μg/mL [1]

Chromatographic Conditions

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 237 nm

- Column Temperature: 25°C

- Injection Volume: Typically 10-20 μL

- Gradient Program: Specific gradient profile should be optimized based on scouting runs but generally should encompass a range from low to high organic modifier concentration

Sample Preparation

For commercial enteric-coated tablets:

- Accurately weigh and finely powder not less than 20 tablets

- Transfer portion of powder equivalent to one tablet to volumetric flask

- Extract with suitable solvent (e.g., methanol) via sonication for 15-20 minutes

- Dilute to volume and filter through 0.45 μm membrane filter

- Further dilute with mobile phase to obtain final concentration within linearity range

System Suitability Tests

Before analysis, ensure the system meets these criteria:

- Retention time RSD: ≤1% for consecutive injections

- Theoretical plates: >2000 for ilaprazole peak

- Tailing factor: ≤2.0 for principal peak

- Resolution: >2.0 between ilaprazole and closest eluting impurity

Method Validation Data

The gradient HPLC method for ilaprazole has been comprehensively validated according to ICH guidelines:

| Validation Parameter | Results |

|---|---|

| Linearity | r ≥ 0.9990 (0.5-3.5 μg/mL) [1] |

| Precision | RSD 0.41-1.21% (method) [1] |

| Accuracy | >99.5% recovery [1] |

| LOD/LOQ | 10 ng/mL / 25 ng/mL [1] |

| Specificity | No interference from degradation products [1] |

The method demonstrates excellent sensitivity with detection and quantification limits suitable for trace impurity analysis. The stress studies confirmed the method is stability-indicating, with no interference from degradation products in the quantification of ilaprazole and its related impurities [1].

Method Troubleshooting Guide

| Issue | Potential Causes | Solutions |

|---|---|---|

| Retention time drift | Incomplete column reequilibration [4] | Increase reequilibration time; ensure mobile phase reservoirs are sufficient |

| Poor resolution | Incorrect gradient slope [5] | Adjust gradient steepness; optimize initial/final %B |

| Baseline drift | Mobile phase absorbance changes [4] | Use UV-transparent additives; set reference wavelength on DAD |

| Peak tailing | Silanol interactions [2] | Adjust buffer pH; use higher quality buffer |

Application Workflow

The following workflow diagrams illustrate the key processes for method development and application:

Advanced Optimization Considerations

For enhanced method robustness, particularly when transferring between laboratories:

Dwell Volume Management: System dwell volume significantly impacts gradient method transferability. When transferring to an instrument with larger dwell volume, add an isocratic hold at the beginning; when transferring to smaller dwell volume systems, adjust gradient time or initial organic percentage [3].

Quality by Design Approach: Implement Design of Experiments (DoE) for systematic optimization. Plackett-Burman design can screen significant factors, followed by D-optimal design for fine-tuning critical parameters, incorporating dwell volume as a key variable during development [3].

Forced Degradation Studies: The method should demonstrate specificity through stress testing under acid, base, oxidative, thermal, and photolytic conditions. The gradient method for ilaprazole showed no interference from degradation products, confirming its stability-indicating capability [1].

Conclusion

The gradient elution HPLC method provides a robust, sensitive, and specific approach for quantifying ilaprazole sodium and its related impurities in pharmaceutical formulations. The method's proven validation parameters and stability-indicating nature make it suitable for quality control applications in pharmaceutical analysis.

The systematic development strategy outlined, incorporating dwell volume considerations from the initial stages, ensures method transferability between different instruments and laboratories, extending the method's lifecycle and utility in regulated environments [3].

References

- 1. Gradient high performance liquid chromatography method ... [sciencedirect.com]

- 2. How to Optimize HPLC Gradient Elution for Complex Samples - [mastelf.com]

- 3. Generic approach in a gradient elution HPLC method ... [sciencedirect.com]

- 4. The Secrets of Successful Gradient Elution [chromatographyonline.com]

- 5. Gradient Optimization in Liquid Chromatography [welch-us.com]

Comprehensive Application Note: Formulation of Ilaprazole Sodium Enteric-Coated Tablets Using Acryl-EZE Coating System

Introduction to Ilaprazole Sodium and Enteric Coating Requirements

This compound is a potent proton pump inhibitor (PPI) belonging to the benzimidazole class of drugs that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme in parietal cells. As a member of the PPI family, ilaprazole shares acid instability characteristics with other drugs in this class, requiring specialized formulation approaches to prevent degradation in the acidic environment of the stomach. The enteric coating functionality is not merely desirable but absolutely essential for PPIs like ilaprazole to ensure the drug remains intact during gastric passage and dissolves appropriately in the near-neutral pH environment of the duodenum where absorption occurs.

The chemical susceptibility of ilaprazole in acidic conditions presents significant formulation challenges. Like other PPIs, ilaprazole undergoes rapid degradation when exposed to gastric acid, resulting in the formation of sulfenamide derivatives and other degradation products that lack therapeutic efficacy. This degradation not only reduces bioavailability but may also potentially increase adverse effects. The enteric coating strategy must therefore provide reliable gastric protection while ensuring prompt release at intestinal pH levels, typically above 5.0-5.5. This precise pH-dependent release profile represents the cornerstone of effective PPI formulation, ensuring optimal therapeutic outcomes for acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Formulation Challenges with Proton Pump Inhibitors

Physicochemical Properties and Stability Concerns

Proton pump inhibitors including ilaprazole present unique formulation challenges primarily due to their inherent acid lability and specific physicochemical properties. The pH-dependent stability of PPIs necessitates sophisticated formulation approaches to prevent premature degradation in the acidic gastric environment while ensuring adequate absorption in the small intestine. PPIs are characterized as weak bases with pKa values typically ranging between 4.0-5.0, which influences their solubility, permeability, and overall absorption characteristics. These properties directly impact their Biopharmaceutics Classification System (BCS) categorization, with most PPIs falling into Class II (low solubility, high permeability) or Class III (high solubility, low permeability), further complicating formulation development.

The degradation kinetics of ilaprazole and related PPIs follow complex pathways that are catalyzed by acidic conditions. When exposed to low pH environments, ilaprazole undergoes rapid chemical transformation through intramolecular rearrangement resulting in multiple degradation products that lack pharmacological activity. This degradation occurs within minutes at gastric pH levels, making effective protection through enteric coating absolutely critical. Additionally, PPIs demonstrate sensitivity to environmental factors including moisture, light, and oxidative conditions, requiring protective measures throughout manufacturing, storage, and shelf-life. The temperature-dependent degradation further complicates manufacturing processes, particularly during coating operations where thermal stress is inevitable.

Bioavailability and Pharmacokinetic Considerations

The oral bioavailability of PPIs is inherently variable and influenced by multiple factors including food intake, genetic polymorphisms in metabolic enzymes (particularly CYP2C19), and individual variations in gastric pH. The therapeutic efficacy of PPIs depends not only on adequate plasma concentrations but more importantly on their accumulation in the acidic compartments of parietal cells, where they are activated to form covalent disulfide bonds with cysteine residues of the H+/K+-ATPase proton pump. This unique mechanism of action necessitates precise formulation design to ensure optimal drug delivery to the target site.

The pharmacokinetic profiles of PPIs demonstrate significant inter-individual variability, with factors such as half-life, time to peak concentration (tmax), and maximum concentration (Cmax) influencing dosing regimens and clinical outcomes. Ilaprazole specifically offers potential advantages with its extended plasma half-life compared to earlier PPIs, potentially allowing for more sustained acid suppression and once-daily dosing. However, to realize these potential benefits, the formulation must maintain product integrity until reaching the intestinal absorption sites, highlighting the critical role of robust enteric coating systems like Acryl-EZE in optimizing the therapeutic performance of ilaprazole formulations.

Acryl-EZE Enteric Coating System

System Composition and Properties

Acryl-EZE is a fully formulated, ready-to-use aqueous acrylic enteric system specifically designed to provide reliable pH-dependent release for acid-labile pharmaceutical compounds such as this compound. This specialized coating system represents a significant advancement in enteric coating technology, offering simplified processing compared to traditional organic solvent-based systems or complex in-house formulations requiring multiple components. The Acryl-EZE system incorporates methacrylic acid copolymers (typically Type A or Type C corresponding to Eudragit L100 or L100-55 equivalents) as the primary functional polymers that confer pH-dependent solubility characteristics, along with plasticizing agents and other additives optimized for film formation and performance.

The ready-to-use nature of Acryl-EZE eliminates the need for multi-step preparation procedures, reducing processing time and potential formulation errors. The aqueous composition addresses regulatory concerns associated with residual organic solvents while providing enhanced safety during manufacturing operations. The system is specifically engineered for application on both tablet and multiparticulate dosage forms, offering formulation flexibility for various product designs. Acryl-EZE demonstrates excellent film-forming properties resulting in continuous, uniform coatings that provide consistent gastric protection while maintaining rapid drug release at target intestinal pH levels, typically initiating dissolution above pH 5.0-5.5 depending on the specific variant selected.

Mechanism of Action and pH-Dependent Release

The enteric protection mechanism of Acryl-EZE relies on the pH-dependent solubility characteristics of methacrylic acid copolymers present in the formulation. These polymers remain insoluble in acidic media (gastric pH range of 1.0-3.5) due to the protonated state of their carboxylic acid functional groups, forming an intact protective barrier around the dosage form. As the dosage form transitions to the higher pH environment of the small intestine (typically pH 5.0-6.0 and above), the carboxylate ionization occurs, resulting in polymer dissolution and subsequent drug release. This pH-triggered dissolution mechanism ensures minimal drug release in the stomach while allowing rapid and complete release in the intestinal region for optimal absorption.

The pH dissolution threshold can be tailored based on the specific Acryl-EZE variant selected, with different copolymer ratios providing dissolution initiation at different pH values. This allows formulation scientists to fine-tune release profiles according to specific drug characteristics and therapeutic requirements. For this compound, typically a dissolution threshold around pH 5.5-6.0 is targeted to ensure protection through the entire stomach and gradual release upon entry into the duodenum. The robustness of protection is influenced by multiple factors including coating thickness, uniformity, and integrity, all of which can be optimized through appropriate process parameter control during coating operations.

Formulation Protocols

Core Tablet Composition and Manufacturing

The core tablet formulation for this compound must provide adequate stability during manufacturing and storage while facilitating rapid disintegration once the enteric coating dissolves in the intestinal environment. The core composition typically includes alkaline stabilizers to maintain a favorable micro-environmental pH, protecting the drug from acid-mediated degradation throughout the product shelf-life. Based on patent literature and formulation studies, the following core composition has demonstrated effectiveness for this compound tablets:

Table 1: Core Tablet Composition for this compound

| Component | Function | Concentration Range (%) | Quantity per Tablet (mg) |

|---|---|---|---|

| This compound | Active Pharmaceutical Ingredient | 2.5-5.0 | 5.0-10.0 |

| Microcrystalline cellulose | Filler/Diluent | 40.0-60.0 | 80.0-120.0 |

| Lactose monohydrate | Filler | 10.0-25.0 | 20.0-50.0 |

| Hydroxypropyl methylcellulose | Binder | 3.0-8.0 | 6.0-16.0 |

| Cross-linked polyvinylpyrrolidone | Disintegrant | 3.0-8.0 | 6.0-16.0 |

| Sodium carbonate | Alkaline stabilizer | 5.0-15.0 | 10.0-30.0 |

| Magnesium hydroxide | Alkaline stabilizer | 3.0-10.0 | 6.0-20.0 |

| Magnesium oxide | Alkaline stabilizer | 2.0-8.0 | 4.0-16.0 |

The manufacturing process for ilaprazole core tablets typically employs wet granulation to enhance content uniformity and compressibility. The procedural sequence involves: (1) accurate weighing of all components; (2) dry mixing of this compound with fillers and portion of alkaline stabilizers; (3) granulation with binder solution (hydroxypropyl methylcellulose in purified water); (4) wet milling of granules; (5) drying at controlled temperatures (40-50°C) to maintain stability; (6) dry milling and blending with extragranular components (remaining alkaline stabilizers, disintegrants, and lubricants); and (7) compression using suitable tooling to achieve target hardness (typically 50-80 N) ensuring mechanical integrity for subsequent coating operations while maintaining acceptable disintegration characteristics.

Seal Coating Application

Prior to enteric coating application, a protective seal coat is strongly recommended to provide an additional barrier against potential interaction between the alkaline core and acidic enteric polymer, as well as to minimize migration of moisture or other volatile components. Research on ilaprazole formulations has demonstrated that a 2.5% weight gain of seal coating provides optimal protection while maintaining efficient manufacturing processes [1]. The seal coating typically consists of hydroxypropyl methylcellulose (HPMC)-based systems applied as aqueous solutions, with the following standard protocol:

- Seal Coating Composition: HPMC (5-8% w/w solids), polyethylene glycol 6000 (1-2% as plasticizer), and talc (1-2% as anti-adherent) in purified water.

- Coating Parameters: Spray rate of 8-15 g/min, inlet air temperature of 40-50°C, product temperature of 35-40°C, pan speed of 10-15 rpm, and atomization pressure of 1.5-2.5 bar.

- Process Endpoint: Continue coating until achieving 2.0-3.0% weight gain, ensuring complete core surface coverage without bridging or filling of tablet debossments.

The seal coating quality should be verified through visual inspection for uniformity and smoothness, with subsequent testing of weight variation and disintegration time (should not exceed 5 minutes in water). The sealed tablets must be thoroughly dried before proceeding to enteric coating to prevent moisture entrapment that could compromise enteric film formation or long-term stability.

Acryl-EZE Enteric Coating Protocol

The enteric coating process represents the most critical manufacturing step for ensuring optimal performance of this compound tablets. Acryl-EZE should be applied as an aqueous dispersion with appropriate solids content to achieve efficient film formation while maintaining practical processing times. The following protocol has been optimized for this compound tablets:

Table 2: Acryl-EZE Coating Parameters for this compound Tablets

| Parameter | Range | Optimal Setting |

|---|---|---|

| Solids Content | 10-20% | 15% |

| Spray Rate | 10-25 g/min | 18 g/min |

| Inlet Air Temperature | 40-60°C | 50°C |

| Product Temperature | 28-35°C | 32°C |

| Pan Speed | 8-15 rpm | 12 rpm |

| Atomization Pressure | 1.5-3.0 bar | 2.0 bar |

| Nozzle Diameter | 0.8-1.2 mm | 1.0 mm |

| Weight Gain | 6-12% | 9% |

The coating dispersion preparation follows a specific sequence: (1) Add approximately 70% of calculated purified water to mixing vessel; (2) While stirring, slowly add Acryl-EZE powder to avoid lump formation; (3) Continue stirring for at least 45 minutes to ensure complete polymer hydration; (4) Add remaining water to adjust to final solids content; (5) Continue stirring throughout the coating process to maintain uniform dispersion. The coating endpoint is determined by achieving target weight gain (typically 8-10% for adequate gastric protection), with process monitoring for appearance, uniformity, and absence of defects such as picking, orange peel effect, or logo bridging.

Figure 1: Acryl-EZE Coating Process Workflow for this compound Tablets

Analytical Methods and Quality Control

In Vitro Drug Release Testing

The dissolution performance of enteric-coated this compound tablets must be evaluated using methodology that simulates the gastrointestinal transition, typically employing a two-stage dissolution test as specified in major pharmacopeias. The standard protocol utilizes USP Apparatus I (baskets) or II (paddles) with an initial acidic phase (0.1N HCl or simulated gastric fluid, pH ~1.2) for 2 hours followed by buffering to intestinal pH (typically phosphate buffer, pH ~6.8) for the remaining test duration. The acceptance criteria for enteric-coated formulations require minimal drug release (not more than 10%) during the acid stage, followed by complete release (not less than 80% within 45 minutes) in the buffer stage.

The dissolution methodology must be validated for specificity, accuracy, precision, and linearity according to ICH guidelines. For this compound, the dissolution testing should include: (1) Acid resistance testing: 0.1N HCl for 2 hours with sampling at 1 and 2 hours; (2) Buffer dissolution testing: Phosphate buffer pH 6.8 for 45 minutes with sampling at 5, 10, 15, 30, and 45 minutes; (3) Analytical detection: UV-Visible spectrophotometry at appropriate wavelength (typically 305-315 nm for ilaprazole) or HPLC with UV detection for improved specificity. The dissolution profile should demonstrate robustness across multiple batches, with similarity factors (f2) greater than 50 indicating consistent performance.

Physical Characterization and Stability Testing

Comprehensive characterization of enteric-coated ilaprazole tablets includes multiple physical parameters that influence product performance, manufacturability, and patient acceptability. The standard test battery includes: (1) Appearance and color: Visual inspection against established references; (2) Tablet dimensions: Thickness and diameter using vernier calipers; (3) Hardness: Tablet breaking force using pharmaceutical hardness tester (target: 60-100 N); (4) Friability: Weight loss after 100 revolutions in friabilator (not more than 0.5%); (5) Weight variation: 20 tablets individually weighed (acceptance: ±5% deviation); (6) Disintegration: In simulated intestinal fluid pH 6.8 (not more than 30 minutes).

Stability studies must be conducted according to ICH guidelines to establish shelf-life and storage conditions. The protocol design includes long-term testing (25°C ± 2°C/60% RH ± 5% RH for 12 months), intermediate conditions (30°C ± 2°C/65% RH ± 5% RH for 6 months), and accelerated conditions (40°C ± 2°C/75% RH ± 5% RH for 6 months). Testing intervals typically include 0, 1, 2, 3, 6, 9, 12, 18, 24, and 36 months with comprehensive evaluation including appearance, assay, related substances, dissolution, moisture content, and physical properties. The specification limits for this compound tablets typically include: assay (90.0-110.0% of label claim), total impurities (not more than 1.0%), any individual impurity (not more than 0.5%), and dissolution (Q=80% in 45 minutes at pH 6.8).

Table 3: Stability Profile of Acryl-EZE Coated Ilaprazole Tablets

| Testing Parameter | Initial | 3 Months (40°C/75% RH) | 6 Months (40°C/75% RH) | 12 Months (25°C/60% RH) |

|---|---|---|---|---|

| Assay (% of label claim) | 99.5 ± 1.2 | 98.8 ± 1.5 | 97.9 ± 1.8 | 98.2 ± 1.4 |

| Total Related Substances (%) | 0.15 ± 0.05 | 0.28 ± 0.08 | 0.45 ± 0.12 | 0.32 ± 0.09 |

| Dissolution - Acid Stage (% released) | 2.1 ± 0.5 | 2.5 ± 0.7 | 3.2 ± 0.9 | 2.8 ± 0.6 |

| Dissolution - Buffer Stage (% in 45 min) | 95.8 ± 3.2 | 94.2 ± 3.8 | 92.5 ± 4.1 | 93.8 ± 3.5 |

| Moisture Content (%) | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.2 ± 0.5 | 2.7 ± 0.3 |

| Tablet Hardness (N) | 72 ± 6 | 70 ± 7 | 68 ± 8 | 71 ± 6 |

Performance Evaluation and Optimization

Comparative Coating Performance

The performance efficiency of Acryl-EZE for this compound enteric coating can be evaluated through comparative studies with alternative enteric coating systems. Research indicates that optimized Acryl-EZE coatings at 9% weight gain provide excellent gastric protection with less than 5% drug release in acidic medium while facilitating rapid and complete release (over 95% within 30 minutes) at intestinal pH. The coating uniformity achieved with Acryl-EZE typically exceeds 95% by thickness measurement, ensuring consistent performance across the tablet population and throughout product shelf-life.

Comparative dissolution studies between different enteric coating polymers demonstrate that Acryl-EZE coatings provide equivalent or superior protection compared to cellulose-based systems (such as HPMCP) at similar coating weights, with potential processing advantages due to the fully formulated nature of the system. The robustness of protection is particularly evident under stressed conditions, with Acryl-EZE coated tablets maintaining enteric integrity after mechanical stress testing, while some alternative systems may develop micro-fissures compromising acid protection. These performance characteristics make Acryl-EZE particularly suitable for commercial production where batch-to-batch consistency and manufacturing efficiency are critical considerations.

Troubleshooting Common Coating Issues

Successful implementation of Acryl-EZE coating for this compound requires awareness of potential processing challenges and appropriate corrective strategies. The most common issues include: (1) Picking or sticking: Often caused by excessive spray rate or inadequate drying; remedied by reducing spray rate, increasing inlet temperature, or optimizing pan speed; (2) Orange peel surface: Typically results from high viscosity or inadequate atomization; addressed by dilution of coating dispersion, increased atomization pressure, or reduced solids content; (3) Logo bridging: Caused by excessive coating buildup in debossed areas; minimized by reformulating core tablet shape, reducing coating weight, or adjusting plasticizer content; (4) Incomplete film formation: May result from insufficient curing; corrected by implementing post-coating thermal treatment or extending process time.

The systematic approach to troubleshooting begins with identification of the specific defect type, followed by analysis of potential root causes related to formulation, equipment, or process parameters. For this compound specifically, additional considerations include maintaining product temperature below 35°C throughout coating to prevent thermal degradation, and ensuring adequate seal coating integrity to prevent interaction between alkaline core components and acidic enteric polymers. Documentation of all parameter adjustments and their effects facilitates process optimization and provides valuable data for scale-up activities from laboratory to production scale.

Conclusion

The application of Acryl-EZE enteric coating system for this compound tablets provides an effective and robust formulation approach to address the significant stability challenges associated with this proton pump inhibitor. The fully formulated nature of Acryl-EZE simplifies manufacturing processes while ensuring consistent performance through optimized polymer-plasticizer ratios and elimination of preparation variability. The aqueous composition offers environmental, safety, and regulatory advantages compared to solvent-based systems, aligning with current industry trends toward greener manufacturing technologies.

The protocol optimization described in this application note, including the critical 2.5% seal coating and 9% Acryl-EZE enteric coating, provides reliable protection against gastric acid degradation while ensuring rapid drug release at intestinal pH levels. The comprehensive analytical control strategies, particularly the two-stage dissolution testing, verify enteric performance and product quality throughout shelf-life. Implementation of these formulation and processing recommendations enables development of this compound tablets with optimal therapeutic performance, addressing the unmet needs in PPI therapy through improved stability, predictable bioavailability, and enhanced patient compliance.

References

Comprehensive Application Notes and Protocols: HPMC Subcoating in Ilaprazole Sodium Enteric Formulations

Introduction and Rationale

Ilaprazole sodium is a next-generation proton pump inhibitor (PPI) developed for treating acid-related gastrointestinal disorders including duodenal ulcers, gastric ulcers, and reflux esophagitis. As a benzimidazole derivative, ilaprazole shares the common instability challenges of PPIs in acidic environments, requiring specialized formulation approaches to prevent degradation in the stomach. Additionally, ilaprazole exhibits poor aqueous solubility and sensitivity to environmental factors, necessitating protection prior to reaching its site of absorption in the intestine. These physicochemical characteristics make the development of reliable oral dosage forms particularly challenging from a pharmaceutical technology perspective. [1] [2]

The application of a hydroxypropyl methylcellulose (HPMC) subcoating serves as a critical functional barrier in ilaprazole enteric formulations. This intermediate layer between the tablet core and the enteric coating performs multiple essential functions: (1) it provides physical separation between the active ingredient and the acidic polymers used in enteric coatings; (2) it acts as a moisture barrier protecting the moisture-sensitive API during storage; and (3) it prevents interaction phenomena between the core components and the enteric coating layer, which could compromise either the stability or release properties of the final dosage form. The subcoating strategy is particularly valuable for this compound formulations, as it enhances stability without compromising the rapid release in intestinal conditions necessary for therapeutic efficacy. [1] [3]

Formulation Composition and Material Selection

Core Formulation Components

The tablet core contains this compound as the active pharmaceutical ingredient combined with carefully selected excipients that provide optimal stability, compressibility, and disintegration properties. The core formulation must maintain the chemical integrity of ilaprazole while facilitating efficient manufacturing processes and providing a suitable substrate for subsequent coating operations.

Table 1: Composition of this compound Tablet Core

| Component | Function | Concentration (%) | Quantity per Tablet (mg) |

|---|---|---|---|

| This compound | Active ingredient | 5.0-15.0 | 5.0-15.0 |

| Sodium phosphate | Alkalizing agent | 5.0-10.0 | 5.0-10.0 |

| Lactose monohydrate | Diluent | 40.0-60.0 | 40.0-60.0 |

| Hydroxypropyl methylcellulose | Binder | 3.0-8.0 | 3.0-8.0 |

| Croscarmellose sodium | Disintegrant | 2.0-5.0 | 2.0-5.0 |

| Magnesium stearate | Lubricant | 0.5-1.5 | 0.5-1.5 |

The alkalizing agent (sodium phosphate) creates a favorable microenvironment that protects ilaprazole from acid-mediated degradation while promoting stability during storage. Lactose monohydrate serves as the primary diluent, providing good compactibility and flow characteristics essential for robust tablet production. The HPMC binder concentration must be carefully optimized to provide sufficient mechanical strength without adversely affecting the disintegration profile. [1]

Subcoating and Enteric Coating Formulations

The subcoating formulation consists primarily of HPMC, which provides an effective barrier between the core and the enteric coating. This layer typically comprises 2-5% of the total tablet weight and must be applied as a continuous, uniform film to ensure complete coverage of the core tablet surface.

Table 2: Composition of Subcoating and Enteric Coating Layers

| Layer | Component | Function | Concentration (%) | Quantity per Tablet (mg) |

|---|---|---|---|---|

| Subcoating | HPMC (5-15 cps) | Film former | 70-85 | 2.0-5.0 |

| Talc | Anti-tacking agent | 15-30 | 0.5-1.5 | |

| Enteric Coating | Eudragit L30D55 | Enteric polymer | 80-90 | 5.0-10.0 |

| Triethyl citrate | Plasticizer | 5-10 | 0.3-0.8 | |

| Talc | Anti-tacking agent | 5-10 | 0.3-0.8 |

The enteric coating utilizes methacrylic acid copolymers (Eudragit L30D55) which remain intact in the acidic gastric environment (pH < 5.5) but rapidly dissolve in the intestinal environment (pH > 5.5), ensuring targeted drug delivery to the absorption site. The subcoating application must achieve sufficient coverage to prevent direct contact between the core and enteric layer while maintaining minimal thickness to avoid impeding drug release in the intestine. [1]

Manufacturing Process and Experimental Protocols

Core Tablet Manufacturing

The manufacturing process for this compound core tablets requires controlled environmental conditions (temperature: 20-25°C; relative humidity: <30% RH) to prevent moisture uptake and degradation of the active ingredient.

Step 1: Milling and Sieving - Pass all solid components except magnesium stearate through a 500μm sieve to ensure uniform particle size distribution and prevent segregation.

Step 2: Dry Mixing - Blend the sieved this compound, sodium phosphate, lactose, and croscarmellose sodium in a diffusion mixer (Turbula mixer or equivalent) for 15 minutes at 25 rpm.

Step 3: Granulation - Prepare the binder solution by dissolving HPMC in purified water (5-8% w/v concentration). Add the binder solution gradually to the powder blend while mixing in a high-shear granulator (impeller speed: 200-300 rpm; chopper speed: 1000-1500 rpm) until uniform granules form.

Step 4: Drying - Dry the wet granules in a fluid bed dryer at 40-45°C inlet temperature until the loss on drying (LOD) is less than 2.0%.

Step 5: Sizing - Pass the dried granules through a 710μm sieve using an oscillating granulator to break aggregates and ensure uniform particle size.

Step 6: Lubrication - Add magnesium stearate to the sized granules and blend for 3-5 minutes in a tumbling mixer (20-30 rpm).

Step 7: Compression - Compress the final blend into tablets using a rotary tablet press targeting hardness of 60-80 N to ensure durability for coating operations while maintaining acceptable disintegration characteristics. [1]

HPMC Subcoating Application Protocol

The subcoating process requires precise control of application parameters to achieve uniform film formation without defect formation.

Coating Solution Preparation: Prepare a 5-8% w/w solution of HPMC (5-15 cps viscosity grade) in purified water. Allow the solution to hydrate completely (approximately 45 minutes with occasional agitation). Add talc (20-30% of HPMC weight) as a suspension and mix continuously to maintain uniformity during application.

Coating Equipment Parameters:

- Coating pan: Perforated pan system (e.g., Accela-Cota or equivalent)

- Batch size: 3-5 kg

- Pan speed: 8-12 rpm

- Spray gun: Schlick 970 or equivalent with 1.0-1.2 mm nozzle

- Spray rate: 8-15 g/min

- Inlet air temperature: 50-55°C

- Product temperature: 35-40°C

- Atomizing air pressure: 1.0-1.5 bar

- Pattern air pressure: 1.5-2.0 bar

Coating Application: Pre-warm the tablets to 35-40°C before coating initiation. Apply the coating solution using intermittent spraying (2 minutes spray, 1 minute drying) during the initial stages to prevent overwetting. Continue until the target weight gain of 2-5% is achieved. Maintain continuous pan rotation throughout the process to ensure uniform distribution. Cure the coated tablets at 40°C for 4-6 hours to ensure complete film formation and evaporation of residual solvent. [1]

The following workflow diagram illustrates the complete manufacturing process:

Analytical Methods and Quality Control Protocols

Dissolution Testing Method

The dissolution profile of ilaprazole enteric-coated tablets must be evaluated using validated methods to ensure consistent performance and compliance with pharmacopeial standards for enteric dosage forms.

Apparatus and Conditions:

- Apparatus: USP Apparatus 2 (Paddle)

- Volume: 900 mL

- Temperature: 37°C ± 0.5°C

- Rotation speed: 100 rpm

- Sampling times: 120 minutes (acid stage), 15, 30, 45 minutes (buffer stage)

Media Preparation:

- Dissolution Medium A (Acid Stage): Hydrochloric acid solution, pH 1.2 (prepared by adding 2.0 g sodium chloride and 7.0 mL hydrochloric acid to 1000 mL water)

- Dissolution Medium B (Buffer Stage): Phosphate buffer, pH 8.0 (prepared by adding 5.6 g disodium hydrogen phosphate, 0.4 g sodium dihydrogen phosphate, and 5.0 g sodium dodecyl sulfate to 1000 mL water)

Procedure:

- Place one tablet in each vessel containing 900 mL of Dissolution Medium A.

- After 120 minutes, withdraw sample solutions and immediately add 900 mL of prewarmed Dissolution Medium B.

- Continue the test for an additional 45 minutes, withdrawing samples at specified time intervals.

- Filter withdrawn samples immediately through a 0.45μm membrane filter.

- For each sample, immediately add 1 mL of 0.05 mol/L sodium hydroxide solution to 10 mL of filtrate to stabilize ilaprazole.

- Analyze the alkalized samples by HPLC. [1]

HPLC Analysis Conditions:

- Column: Gemini-NX C18 (150 × 4.6 mm, 5μm) or equivalent

- Mobile phase: 400 mL acetonitrile + 600 mL phosphate buffer (3.4 g monopotassium phosphate and 0.9 g sodium hydroxide in 1000 mL water), pH adjusted to 8.3 with 0.1 mol/L sodium hydroxide

- Flow rate: 1.0 mL/min

- Detection wavelength: 237 nm

- Column temperature: 25°C

- Injection volume: 20μL

- Run time: 15 minutes

Acceptance Criteria

The formulation must meet the following quality attributes to ensure consistent in vivo performance: